molecular formula C33H48O B14593509 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one CAS No. 61314-28-1

1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one

Cat. No.: B14593509
CAS No.: 61314-28-1
M. Wt: 460.7 g/mol
InChI Key: HIXRGSWCKPJJKH-UHFFFAOYSA-N
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Description

1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one is a complex organic compound known for its unique structure and properties. It is characterized by a fluorenyl group attached to a pentanone chain, with various alkyl substitutions that contribute to its distinct chemical behavior .

Preparation Methods

The synthesis of 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one involves multiple steps, typically starting with the preparation of the fluorenyl coreIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The alkyl side chains may interact with lipid membranes, influencing membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one include:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting chemical behavior.

Properties

CAS No.

61314-28-1

Molecular Formula

C33H48O

Molecular Weight

460.7 g/mol

IUPAC Name

1-[7-[8-methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-yl]pentan-1-one

InChI

InChI=1S/C33H48O/c1-6-7-12-33(34)28-18-20-32-30(22-28)23-29-21-27(17-19-31(29)32)11-9-8-10-26(15-13-24(2)3)16-14-25(4)5/h17-22,24-26H,6-16,23H2,1-5H3

InChI Key

HIXRGSWCKPJJKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCC(CCC(C)C)CCC(C)C

Origin of Product

United States

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